molecular formula C32H48N6O17 B14069905 N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine

N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine

Cat. No.: B14069905
M. Wt: 788.8 g/mol
InChI Key: RYMLFENBQJXCPL-UHFFFAOYSA-N
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Description

N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine is a complex organic compound characterized by its long polyether chain and dinitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine typically involves the reaction of a polyether diamine with 2,4-dinitrofluorobenzene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:

    Preparation of Polyether Diamine: The polyether diamine is synthesized through the polymerization of ethylene oxide with a suitable initiator.

    Reaction with 2,4-Dinitrofluorobenzene: The polyether diamine is then reacted with 2,4-dinitrofluorobenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce the polyether diamine.

    Continuous Flow Reaction: The reaction with 2,4-dinitrofluorobenzene is carried out in a continuous flow reactor to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The dinitrophenyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and other polar aprotic solvents.

Major Products

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Compounds where the nitro groups are replaced by nucleophiles.

Scientific Research Applications

N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a molecular probe due to its unique structural features.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine exerts its effects is primarily through its interaction with molecular targets such as proteins and nucleic acids. The dinitrophenyl groups can form strong interactions with amino acid residues, while the polyether chain can facilitate the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N1,N2-Bis(2,4-dinitrophenyl)ethanediamide
  • N1,N2-Bis(2,4-dinitrophenyl)propane-1,2-diamine

Uniqueness

N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine is unique due to its long polyether chain, which imparts distinct solubility and transport properties. This makes it particularly useful in applications where these properties are advantageous, such as in drug delivery and materials science.

Properties

Molecular Formula

C32H48N6O17

Molecular Weight

788.8 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline

InChI

InChI=1S/C32H48N6O17/c39-35(40)27-1-3-29(31(25-27)37(43)44)33-5-7-47-9-11-49-13-15-51-17-19-53-21-23-55-24-22-54-20-18-52-16-14-50-12-10-48-8-6-34-30-4-2-28(36(41)42)26-32(30)38(45)46/h1-4,25-26,33-34H,5-24H2

InChI Key

RYMLFENBQJXCPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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